

A Technical Guide to the Physical Properties of Zinc Acetylacetone Hydrate

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Compound of Interest

Compound Name: Zinc acetylacetone hydrate

Cat. No.: B1141468

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of **zinc acetylacetone hydrate**, a versatile coordination complex. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development.

Physicochemical Properties

Zinc acetylacetone hydrate is a white crystalline powder.^{[1][2]} It is a metal-organic complex where a central zinc ion is chelated by two acetylacetone (acac) ligands.^[3] The hydrate form, most commonly the monohydrate, incorporates water molecules into its crystal structure.^[4] This compound is frequently utilized as a precursor for the synthesis of zinc-based nanoparticles and films, and as a catalyst in organic synthesis.^{[1][2][5]} It is known to be hygroscopic in nature.^{[2][5][6]}

Table 1: General Physicochemical Data

Property	Value	References
Synonyms	Zinc 2,4-pentanedionate hydrate, Bis(acetylacetonato)zinc(II) hydrate	[1] [7]
CAS Number	108503-47-5 (for hydrate); 14024-63-6 (for anhydrous)	[1] [2] [5]
Molecular Formula	Zn(C ₅ H ₇ O ₂) ₂ · xH ₂ O (general); C ₁₀ H ₁₆ O ₅ Zn (monohydrate)	[1] [8]
Molecular Weight	263.61 g/mol (anhydrous basis); 281.6 g/mol (monohydrate)	[1] [7] [8]
Appearance	White to off-white crystalline powder	[1] [2]
Structure	The monohydrate is 5- coordinate with a distorted square pyramidal geometry. [4] The anhydrous form can exist as a trimer. [7]	

Thermal Properties

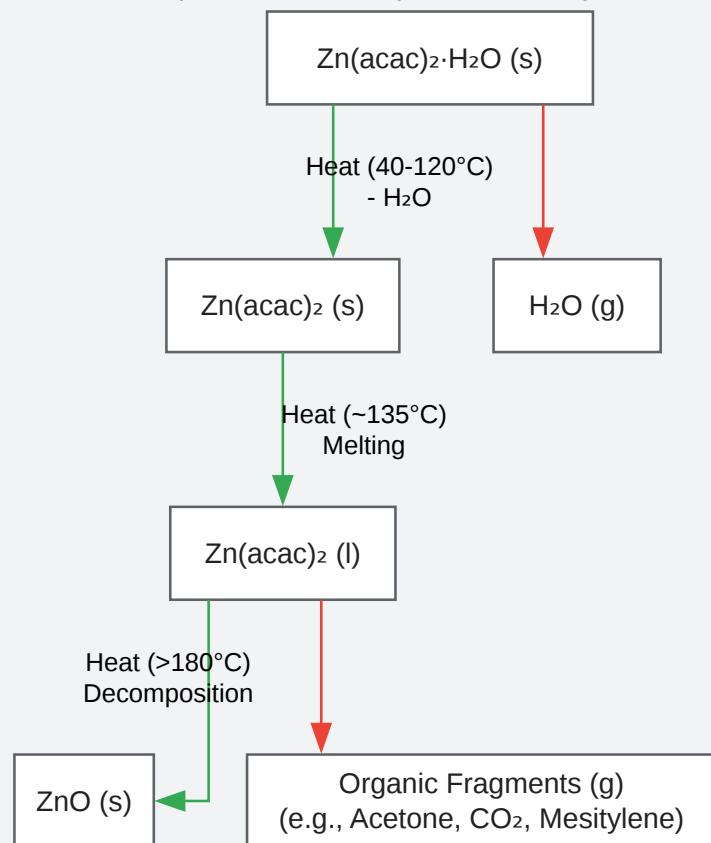
The thermal stability of **zinc acetylacetone hydrate** is a critical parameter for its use as a precursor in techniques like Chemical Vapor Deposition (CVD) and for understanding its shelf-life. The compound undergoes a multi-step decomposition process upon heating.

Table 2: Thermal Properties

Property	Value	Notes	References
Melting Point	129-138 °C	Often reported with decomposition. The exact range varies across sources (e.g., 129-133°C, 132-138°C, 135-138°C).[1][5][9]	
Dehydration	40-120 °C	The loss of water of hydration is the first thermal event.[10][11]	
Decomposition	~186 °C to 350 °C	Begins after dehydration, involving the breakdown of acetylacetone ligands to yield zinc oxide (ZnO) as the final solid residue.[3][11][12][13]	
Volatility	Sublimes	The anhydrous form sublimes around 120°C under vacuum.[3][5]	

The thermal decomposition pathway is highly dependent on the atmospheric conditions. In a dry, inert atmosphere, dehydration is followed by melting and evaporation.[14] In the presence of water vapor, the decomposition can shift to lower temperatures, directly yielding zinc oxide without significant evaporation of the complex.[14]

Fig 1. Thermal Decomposition Pathway of Zinc Acetylacetone Hydrate

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Caption: Thermal Decomposition Pathway of **Zinc Acetylacetone Hydrate**.

Solubility and Crystal Structure

Table 3: Solubility Profile

Solvent	Solubility	Notes	References
Organic Solvents	Soluble	Includes chloroform, THF, methanol, acetone, and benzene. [1] [2] [3]	
Water	Sparingly soluble / Decomposes	Decomposed by water. [2] [5] [15]	
Ethanol	Crystallizes from hot 95% EtOH.	Used for purification and recrystallization. [2] [5] [6]	
Hexane	Insoluble	[3]	

Table 4: Crystallographic Data

Parameter	Value (Anhydrous Monomer)	Reference
Crystal System	Monoclinic	[7]
Space Group	C2/c or P2 ₁ /c	[3] [7]

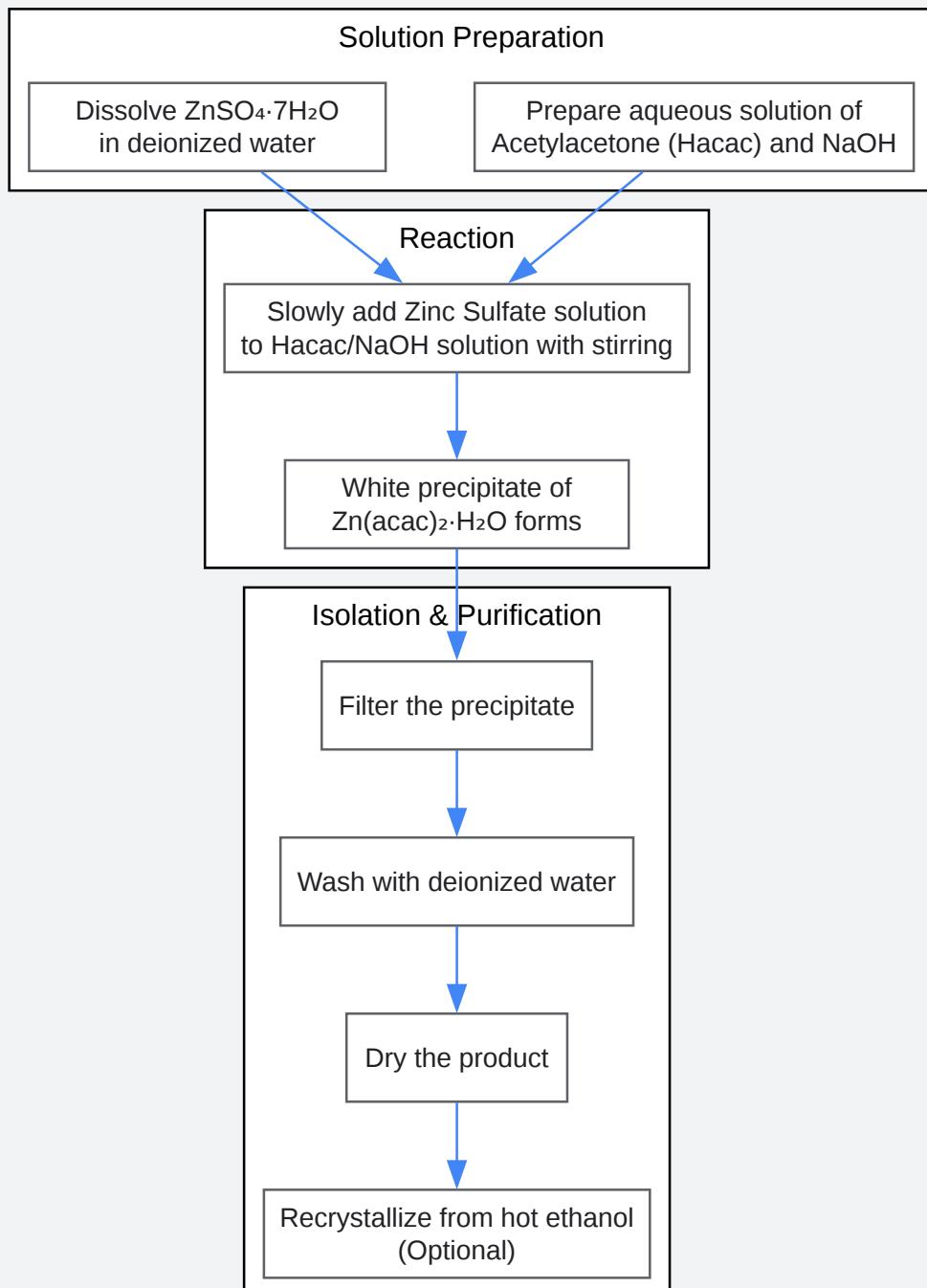
Note: The anhydrous form also exists as a trimer, and the monohydrate has a 5-coordinate square pyramidal structure.[\[4\]](#)[\[7\]](#)

Experimental Protocols

Synthesis of Zinc Acetylacetonate Hydrate

This protocol is a generalized procedure based on common laboratory methods.[\[7\]](#)[\[11\]](#)

Fig 2. General Synthesis Workflow

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Caption: General Synthesis Workflow.

Methodology:

- Reactant Preparation: An aqueous solution of a zinc salt, such as zinc sulfate heptahydrate (0.5 mole), is prepared. Separately, a solution of freshly distilled acetylacetone (1 mole) and a base like sodium hydroxide (1 mole) is prepared in water.
- Reaction: The zinc sulfate solution is added slowly to the stirred acetylacetone/sodium hydroxide solution. A white precipitate of **zinc acetylacetonate hydrate** forms immediately.
- Isolation: The resulting precipitate is collected by filtration.
- Washing: The collected solid is washed thoroughly with water to remove unreacted salts and impurities.
- Drying: The product is dried, typically in air or a desiccator.
- Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot 95% ethanol or acetylacetone, followed by washing with a non-polar solvent like petroleum ether.[2]

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of the compound.

Methodology:

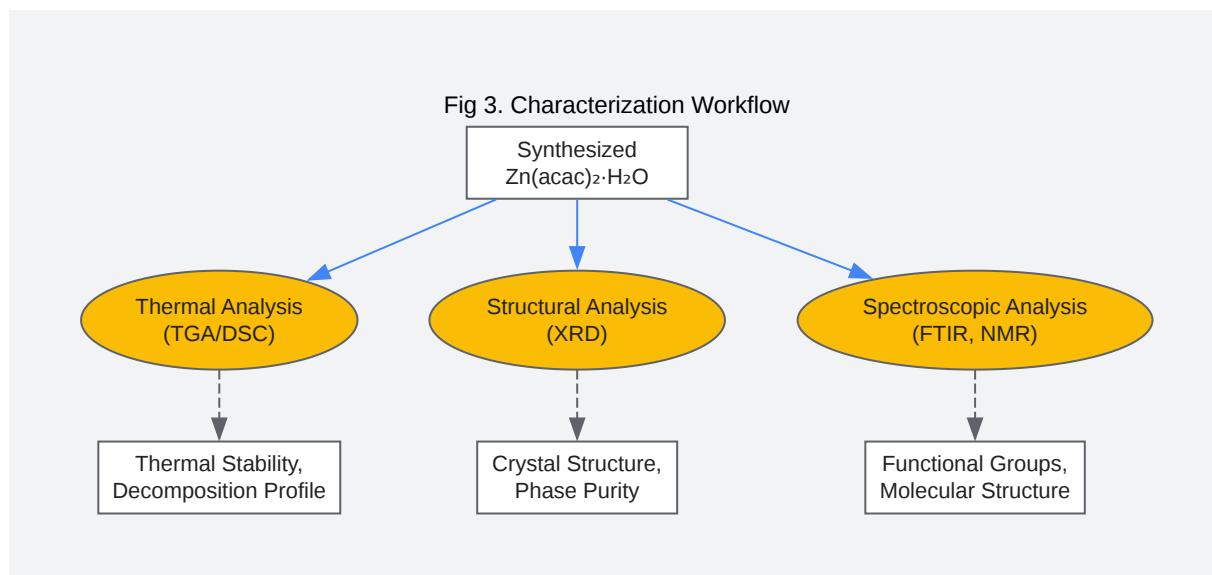
- Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of **zinc acetylacetonate hydrate** is placed in an inert crucible (e.g., alumina or platinum).[10][16]
- Instrument Setup: The crucible is placed in a thermogravimetric analyzer.
- Heating Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere of an inert gas, such as nitrogen, to prevent oxidative decomposition.[10][16]
- Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows distinct steps corresponding to the

loss of water and the decomposition of the organic ligands.[10]

- Coupled Analysis (Optional): For detailed analysis of decomposition products, the TGA outlet can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time.[16]

Structural Analysis by X-ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure of the material.



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Caption: Characterization Workflow for **Zinc Acetylacetonate Hydrate**.

Methodology (Single-Crystal XRD):

- Crystal Selection: A high-quality single crystal of suitable size is selected and mounted on a goniometer head.[17]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns

are collected by a detector.[17]

- Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed computationally. The positions of the atoms within the unit cell are determined, a process known as solving the crystal structure.[17]
- Structure Refinement: The initial structural model is refined using least-squares techniques to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and other structural parameters.[17]

Methodology (Powder XRD):

- Sample Preparation: A finely ground powder of the material is prepared and placed on a sample holder.
- Data Collection: The sample is scanned over a range of angles (2θ) while being irradiated with a monochromatic X-ray beam.[18]
- Analysis: The resulting diffractogram, a plot of intensity versus 2θ , provides a fingerprint of the crystalline phases present. It is used to confirm phase purity and identify the crystal structure by comparing it to known patterns from databases (e.g., JCPDS).[18][19]

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